Topological Polar Surface Area (TPSA): 4-Nitro Target vs. 4-Iodo Analog
The 4-nitro target compound exhibits a computed TPSA of 126.18 Ų, which is 43.14 Ų higher than the 83.04 Ų calculated for the 4-iodo analog . TPSA is a key descriptor for predicting passive membrane permeability; values above 140 Ų are generally considered to limit oral bioavailability, while values below 90 Ų favor passive diffusion [1]. The target compound's TPSA places it in an intermediate range that balances polarity with potential permeability, whereas the 4-iodo analog is firmly in the high-permeability range.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 126.18 Ų |
| Comparator Or Baseline | Ethyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate (CAS 956263-70-0): 83.04 Ų |
| Quantified Difference | +43.14 Ų (52% higher) |
| Conditions | Computed TPSA values from vendor computational chemistry data; calculation method consistent across both entries. |
Why This Matters
For procurement decisions in drug discovery programs, the 52% higher TPSA of the 4-nitro compound predicts meaningfully different passive permeability and solubility profiles compared to the 4-iodo analog, making them non-interchangeable in SAR campaigns.
- [1] Pajouhesh H, Lenz GR. NeuroRx. 2005;2(4):541-553. TPSA thresholds for oral bioavailability and CNS penetration. View Source
